molecular formula C5H12N2OS B14283985 (Aminosulfanyl)(diethylamino)methanone CAS No. 137807-35-3

(Aminosulfanyl)(diethylamino)methanone

Cat. No.: B14283985
CAS No.: 137807-35-3
M. Wt: 148.23 g/mol
InChI Key: VFUAQDKVFQJXLN-UHFFFAOYSA-N
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Description

(Aminosulfanyl)(diethylamino)methanone is an organic compound characterized by the presence of an aminosulfanyl group and a diethylamino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Aminosulfanyl)(diethylamino)methanone typically involves the reaction of diethylamine with a suitable precursor containing an aminosulfanyl group. One common method is the reaction of diethylamine with a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminosulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or alkoxides can be employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted methanone derivatives.

Scientific Research Applications

(Aminosulfanyl)(diethylamino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Aminosulfanyl)(diethylamino)methanone involves its interaction with molecular targets through its reactive functional groups. The aminosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group can interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

    (Aminosulfanyl)(dimethylamino)methanone: Similar structure but with methyl groups instead of ethyl groups.

    (Aminosulfanyl)(dipropylamino)methanone: Similar structure but with propyl groups instead of ethyl groups.

    (Aminosulfanyl)(diisopropylamino)methanone: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness: (Aminosulfanyl)(diethylamino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

137807-35-3

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

S-amino N,N-diethylcarbamothioate

InChI

InChI=1S/C5H12N2OS/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3

InChI Key

VFUAQDKVFQJXLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SN

Origin of Product

United States

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